molecular formula C10H12O4 B2760824 Ethyl 3,4-dihydroxy-2-methylbenzoate CAS No. 217190-34-6

Ethyl 3,4-dihydroxy-2-methylbenzoate

Cat. No. B2760824
M. Wt: 196.202
InChI Key: CKLPOQWRVMCOMX-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydroxy-2-methylbenzoate is a chemical compound with the CAS number 217190-34-6 . It has a molecular weight of 196.2 . The compound is solid in physical form .


Synthesis Analysis

A patent describes a simple and economical process for the preparation of 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester, which could potentially be used to synthesize Ethyl 3,4-dihydroxy-2-methylbenzoate .


Molecular Structure Analysis

The molecular formula of Ethyl 3,4-dihydroxy-2-methylbenzoate is C10H12O4 . The InChI code is 1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3,4-dihydroxy-2-methylbenzoate has a predicted density of 1.249±0.06 g/cm3 . The predicted boiling point is 354.6±37.0 °C .

Scientific Research Applications

Prolyl 4-Hydroxylase Inhibition and Iron Chelation

Ethyl 3,4-dihydroxybenzoate (EDHB) has been studied for its role as a substrate analog and competitive inhibitor of prolyl 4-hydroxylases, which are iron-dependent enzymes involved in critical biochemical pathways such as collagen maturation and oxygen sensing. EDHB's ability to chelate enzyme-bound iron, promoting effective iron deficiency in cells, highlights its potential in regulating iron homeostasis and enzyme activity in biological systems. This function could be leveraged in studies exploring treatments for conditions related to iron metabolism and enzyme regulation (Wang et al., 2002).

Synthesis and Technological Applications

Research into the synthesis and technological applications of ethyl 3,4-dihydroxybenzoate reveals its potential in chemical manufacturing processes. With 4-methylcatechol as a starting material, the compound has been synthesized through oxidation and esterification reactions, characterized by IR, 1H NMR, and 13C NMR. The synthesis method enhances yield, decreases production costs, and shows good prospects for industrial application, suggesting its utility in the production of fine chemicals and potentially in pharmaceuticals and materials science (Kun-lin, 2013).

Environmental and Photocatalytic Profile Analysis

The environmental behavior and photocatalytic profile of ethyl-4-aminobenzoate, a related compound, have been studied, indicating potential implications for ethyl 3,4-dihydroxy-2-methylbenzoate. The research on ethyl-4-aminobenzoate's occurrence in environmental waters and its transformation products underlines the importance of understanding the environmental fate of such compounds. Although not directly related, this analysis can inspire further studies on the environmental impact and degradation pathways of ethyl 3,4-dihydroxy-2-methylbenzoate, contributing to the assessment of its ecological footprint and stability in natural and engineered systems (Li et al., 2017).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . The precautionary statements include P261, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

A recent paper suggests that Ethyl 3,4-dihydroxybenzoate has potential in retarding drug efflux and potentiating antibiotic activity against drug-resistant Escherichia coli . This indicates a promising future direction in the study of this compound, particularly in the field of antibiotic resistance.

properties

IUPAC Name

ethyl 3,4-dihydroxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPOQWRVMCOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dihydroxy-2-methylbenzoate

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